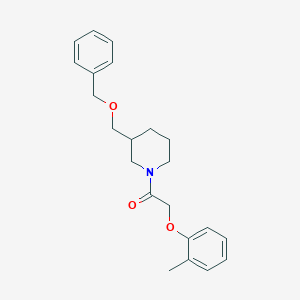
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperidin-1-yl ethanone derivatives involves multi-step chemical reactions, starting from specific precursors and employing methodologies like click chemistry, palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions, and microwave-assisted synthesis. For instance, compounds with similar structures have been synthesized using the click chemistry approach with specific starting materials, characterized by IR, NMR, and MS studies to confirm their structures (Govindhan et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, revealing that rings like the piperidine adopt specific conformations, and the structure exhibits inter and intramolecular hydrogen bonds and π-π interactions, indicating a complex molecular geometry (Karthik et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving piperidin-1-yl ethanone derivatives include electrochemical syntheses and reactions leading to novel compounds with potential biological activities. For example, electrochemical oxidation of related compounds has been used to synthesize new arylthiobenzazoles, demonstrating the compound's reactivity and versatility in chemical transformations (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties of compounds structurally similar to 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone, such as thermal stability and crystal structure, have been extensively studied. These compounds show stability in specific temperature ranges and exhibit distinct crystal packing influenced by hydrogen bonding and other non-covalent interactions (Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity and interaction with biological targets, are crucial for understanding the potential applications of these compounds. Studies on related molecules have explored their cytotoxicity, binding with proteins, and antimicrobial activities, providing insights into their chemical behavior and interactions at the molecular level (Govindhan et al., 2017).
Wissenschaftliche Forschungsanwendungen
Wound-Healing Potential
The wound-healing potential of certain ethanone derivatives has been evaluated in vivo, highlighting their significant role in accelerating wound healing. Compounds similar to 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone have shown promising results in enhancing the healing process, including improved epithelialization and increased tensile strength of wounds. The structure-activity relationship (SAR) studies indicate that the presence of functional groups and their electronic attributes significantly influence wound healing efficacy (Vinaya et al., 2009).
Antibacterial Activity
The antibacterial properties of related ethanone compounds have been thoroughly investigated, revealing their potent activity against a range of bacterial strains. These compounds, including derivatives of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone, exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The studies also aim to explore the structure-activity relationships to enhance the antibacterial efficacy of such compounds (Vinaya et al., 2008).
Neuroprotective Agents
Research on indole derivatives incorporating elements similar to 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone has uncovered their dual effectiveness in neuroprotection. These compounds not only bind to specific receptors involved in neurodegenerative diseases but also exhibit antioxidant properties. Such dual functionality underscores the potential of these compounds in treating neurodegenerative conditions (Buemi et al., 2013).
Synthesis Methods
Advancements in synthetic methods for producing benzoxazine and related compounds offer insights into efficient and eco-friendly approaches. These methods, applicable to compounds like 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone, emphasize the role of specific reagents and conditions in achieving desired products with potential applications in various fields (Rostami-Charati, 2013).
Safety And Hazards
The safety and hazards of a compound are determined by studying its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
Future directions could involve improving the synthesis of the compound, finding new reactions that it undergoes, or finding new uses for the compound in various fields such as medicine or materials science.
Please note that this is a general approach and the specific details will vary depending on the compound. For a comprehensive analysis of a specific compound, it’s best to refer to scientific literature or databases. If you have access to a library or a database like PubMed or SciFinder, they could be very helpful. If you don’t, you might want to consider reaching out to a scientist or a professor in the field. They might be able to help you or point you in the right direction.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(phenylmethoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-18-8-5-6-12-21(18)26-17-22(24)23-13-7-11-20(14-23)16-25-15-19-9-3-2-4-10-19/h2-6,8-10,12,20H,7,11,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAJRBFGDCCTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCC(C2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

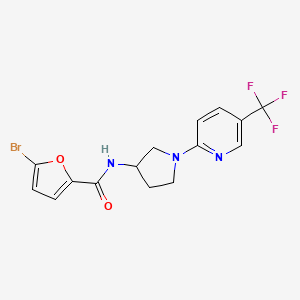
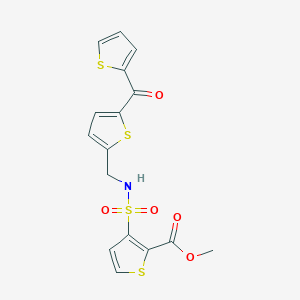
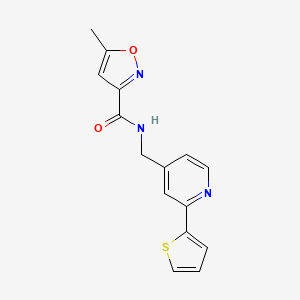
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)
![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)
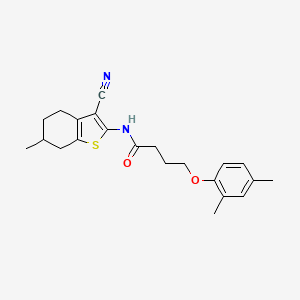
![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)
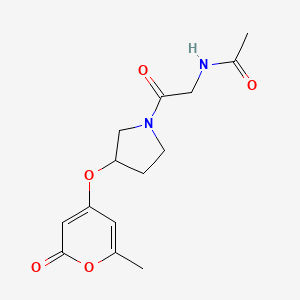

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)
![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2485803.png)
![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2485804.png)
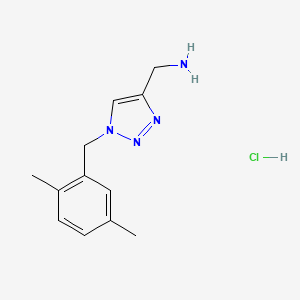
![3-cyclopentyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2485809.png)